2-(Isonicotinoylamino)benzoic acid

Description

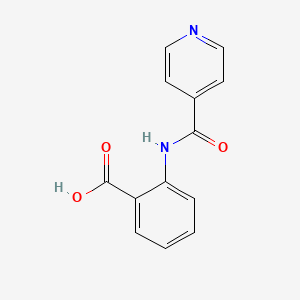

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridine-4-carbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(9-5-7-14-8-6-9)15-11-4-2-1-3-10(11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJFMGCZYUEILA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 2 Isonicotinoylamino Benzoic Acid and Its Analogues

Diverse Synthetic Pathways to 2-(Isonicotinoylamino)benzoic Acid

The formation of the central amide bond in 2-(Isonicotinoylamino)benzoic acid can be accomplished through several synthetic routes, ranging from traditional two-step processes to more streamlined, albeit less documented, multicomponent strategies.

The most conventional and widely utilized method for synthesizing 2-(Isonicotinoylamino)benzoic acid is the acylation of 2-aminobenzoic acid (anthranilic acid) with an activated derivative of isonicotinic acid. This two-step approach is a robust and well-understood pathway.

The process begins with the activation of isonicotinic acid (pyridine-4-carboxylic acid). This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride. The most common method for this transformation is the reaction of isonicotinic acid with thionyl chloride (SOCl₂), often with gentle heating. prepchem.com This reaction efficiently produces isonicotinoyl chloride, which is usually generated as its hydrochloride salt due to the presence of the basic pyridine (B92270) nitrogen. prepchem.com

In the subsequent step, the prepared isonicotinoyl chloride is reacted with 2-aminobenzoic acid. This reaction, a nucleophilic acyl substitution, forms the desired amide linkage. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion. The final product, 2-(Isonicotinoylamino)benzoic acid, can then be isolated and purified.

Table 1: Classical Synthesis of 2-(Isonicotinoylamino)benzoic Acid

| Step | Reactant 1 | Reactant 2 | Key Reagent | Product |

|---|---|---|---|---|

| 1. Acyl Chloride Formation | Isonicotinic Acid | Thionyl Chloride (SOCl₂) | - | Isonicotinoyl chloride hydrochloride |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While specific literature detailing a one-pot MCR for the direct synthesis of 2-(Isonicotinoylamino)benzoic acid is not prominent, the synthesis of N-aryl amides through such strategies is an active area of research. nih.govacs.org

Hypothetically, an Ugi-type reaction could be envisioned. Such a reaction would involve an amine (2-aminobenzoic acid), a carbonyl compound, an isocyanide, and a carboxylic acid (isonicotinic acid). However, adapting this to produce the target molecule directly would present significant challenges in chemoselectivity. Another potential approach involves the hydrozirconation of nitriles to form metalloimines, which can then be acylated and reacted with nucleophiles in a multicomponent sequence. nih.govacs.org These advanced strategies highlight potential future pathways for a more streamlined synthesis of this and related amide structures.

Synthesis of Chemically Modified Analogues and Derivatives of 2-(Isonicotinoylamino)benzoic Acid

The versatility of the classical synthesis approach allows for the creation of a wide array of analogues by modifying the constituent parts: the amide nitrogen, the benzoic acid ring, or the pyridine ring.

The synthesis of derivatives with a substituent on the amide nitrogen of 2-(Isonicotinoylamino)benzoic acid is typically not achieved by direct alkylation of the final molecule, as the amide N-H is not sufficiently reactive. A more effective and common strategy is to begin with an N-substituted 2-aminobenzoic acid derivative. These precursors can be prepared through various methods, including the oxidation of N-substituted isatins using hydrogen peroxide in a basic solution, which provides a versatile route to these key intermediates. scielo.br Once the N-substituted anthranilic acid is obtained, it can be acylated with isonicotinoyl chloride using standard procedures to yield the final N-substituted target molecule. scielo.br

Table 2: Synthesis of N-Substituted Analogues

| Precursor | Acylating Agent | Product |

|---|---|---|

| N-Methylanthranilic acid | Isonicotinoyl chloride | 2-(N-Methyl-N-isonicotinoylamino)benzoic acid |

| N-Ethylanthranilic acid | Isonicotinoyl chloride | 2-(N-Ethyl-N-isonicotinoylamino)benzoic acid |

Analogues with substituents on the benzoic acid ring are synthesized by starting with the appropriately substituted 2-aminobenzoic acid. A wide variety of substituted anthranilic acids are commercially available or can be prepared through established synthetic routes, such as electrophilic aromatic substitution. researchgate.netnih.gov For example, halogenated or nitrated anthranilic acids can be used to introduce electron-withdrawing groups, while alkylated derivatives can be used to add electron-donating groups. google.com These substituted precursors are then acylated with isonicotinoyl chloride to produce the desired analogues. nih.gov This modular approach allows for systematic exploration of structure-activity relationships by modifying the electronic and steric properties of the benzoic acid portion of the molecule.

Table 3: Examples of Benzoic Acid Ring-Modified Analogues

| Substituted Precursor | Product |

|---|---|

| 2-Amino-5-chlorobenzoic acid | 5-Chloro-2-(isonicotinoylamino)benzoic acid |

| 2-Amino-4-methylbenzoic acid | 4-Methyl-2-(isonicotinoylamino)benzoic acid |

| 2-Amino-5-nitrobenzoic acid | 5-Nitro-2-(isonicotinoylamino)benzoic acid |

To generate analogues with a modified pyridine ring, the synthesis must begin with a substituted isonicotinic acid. Various substituted pyridines can be synthesized and then oxidized to the corresponding carboxylic acids. For instance, 2,4-lutidine can be selectively lithiated and then reacted with an electrophile to introduce functionality, which can then be carried through to the isonicotinic acid derivative. google.com These modified isonicotinic acids are then activated, typically by conversion to their acyl chlorides with thionyl chloride, and subsequently reacted with 2-aminobenzoic acid. prepchem.com This strategy enables the introduction of substituents at various positions on the pyridine ring, altering its electronic properties and spatial arrangement.

Table 4: Examples of Pyridine Ring-Modified Analogues

| Substituted Precursor | Acylating Agent Intermediate | Product |

|---|---|---|

| 2-Methylisonicotinic acid google.com | 2-Methylisonicotinoyl chloride | 2-((2-Methylpyridine-4-carbonyl)amino)benzoic acid |

| 2-Chloroisonicotinic acid | 2-Chloroisonicotinoyl chloride | 2-((2-Chloropyridine-4-carbonyl)amino)benzoic acid |

Isosteric Replacements

Isosteric replacement is a widely employed strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound without drastically altering its core structure and biological activity. nih.govdrughunter.com This approach involves the substitution of atoms or groups with other atoms or groups that have similar steric, electronic, or conformational properties. nih.gov For 2-(isonicotinoylamino)benzoic acid, isosteric replacements can be envisioned for both the isonicotinoyl and the anthranilic acid moieties to explore the structure-activity relationships (SAR) and to optimize pharmacokinetic profiles. nih.gov

Isosteric Replacements for the Isonicotinoyl Moiety:

The isonicotinoyl group, a pyridine-4-carbonyl unit, is crucial for the biological activity of many compounds. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking interactions. Isosteric replacements for the pyridine ring can modulate basicity, polarity, and metabolic stability.

Isosteric Replacements for the Anthranilic Acid Moiety:

The anthranilic acid (2-aminobenzoic acid) portion of the molecule provides a key structural framework. The carboxylic acid group is often a critical site for interaction with biological targets and for determining the compound's solubility and pharmacokinetic properties. openaccessjournals.com However, carboxylic acids can sometimes lead to poor membrane permeability or metabolic instability. openaccessjournals.com Therefore, isosteric replacement of the carboxylic acid group is a common strategy in drug design. openaccessjournals.com

One of the most successful isosteres for a carboxylic acid is the tetrazole ring. openaccessjournals.com Tetrazoles are acidic and can mimic the charge distribution of a carboxylate, often leading to retained or even improved biological activity with enhanced metabolic stability. drughunter.com Other potential replacements for the carboxylic acid group include hydroxamic acids, acylsulfonamides, and various acidic heterocycles like 1,2,4-oxadiazol-5-one. drughunter.com

The amino group of the anthranilic acid moiety is also a site for potential isosteric modification. While direct replacement is less common, its relative position to the carboxylic acid is critical. Moving the amino group to the 3- or 4-position of the benzoic acid ring would generate structural isomers that could explore different binding orientations within a target protein.

The following table summarizes potential isosteric replacements for different parts of the 2-(isonicotinoylamino)benzoic acid molecule.

Table 1: Potential Isosteric Replacements in 2-(Isonicotinoylamino)benzoic Acid Analogues

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

|---|---|---|

| Pyridine Ring (in Isonicotinoyl) | Pyrazine, Pyridazine, Pyrimidine | Modulate basicity, hydrogen bonding, and electronic properties |

| Pyridine Ring (in Isonicotinoyl) | Thiazole, Oxazole, Imidazole | Alter steric profile and introduce different heteroatoms for new interactions nih.gov |

| Carboxylic Acid (in Anthranilic Acid) | Tetrazole | Mimic charge distribution with potential for improved metabolic stability drughunter.comopenaccessjournals.com |

| Carboxylic Acid (in Anthranilic Acid) | Hydroxamic Acid, Acylsulfonamide | Act as a carboxylic acid bioisostere with different chemical properties |

| Carboxylic Acid (in Anthranilic Acid) | 1,2,4-Oxadiazol-5-one | Planar acidic heterocycle with potential for enhanced oral bioavailability drughunter.com |

Optimization of Synthetic Conditions and Yields for 2-(Isonicotinoylamino)benzoic Acid Production

The most common method for synthesizing 2-(isonicotinoylamino)benzoic acid is the acylation of anthranilic acid with an activated form of isonicotinic acid, typically isonicotinoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride under basic conditions. organic-chemistry.orgwikipedia.orglscollege.ac.in The optimization of this reaction is crucial for industrial-scale production to maximize yield and purity while minimizing costs and environmental impact.

Several factors can influence the outcome of the Schotten-Baumann reaction, including the choice of base, solvent, temperature, and reaction time. The base is required to neutralize the hydrogen chloride that is formed during the reaction, thus driving the equilibrium towards the product. organic-chemistry.org

Optimization Parameters:

Base: Both inorganic bases (e.g., sodium hydroxide (B78521), potassium carbonate) and organic bases (e.g., triethylamine, pyridine) can be used. The choice of base can affect the reaction rate and the formation of byproducts. Aqueous basic conditions are often employed in the Schotten-Baumann reaction. organic-chemistry.org

Solvent: The reaction is often carried out in a two-phase system, with an organic solvent (e.g., dichloromethane, diethyl ether) to dissolve the reactants and product, and an aqueous phase containing the base. wikipedia.org The choice of organic solvent can influence the solubility of the reactants and the ease of product isolation.

Temperature: The reaction is typically carried out at or below room temperature to control the exothermic nature of the reaction and minimize side reactions.

Reaction Time: The reaction time needs to be optimized to ensure complete conversion without significant product degradation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and improve yields. beilstein-journals.orgmdpi.commdpi.com For the synthesis of 2-(isonicotinoylamino)benzoic acid, microwave-assisted synthesis could offer a significant advantage over conventional heating methods by reducing reaction times from hours to minutes. mdpi.comnih.govnih.gov

The following table presents a hypothetical optimization study for the synthesis of 2-(isonicotinoylamino)benzoic acid based on the principles of the Schotten-Baumann reaction.

Table 2: Optimization of Synthetic Conditions for 2-(Isonicotinoylamino)benzoic Acid

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaOH (2.0) | Water/DCM | 0 - 5 | 2 | 75 |

| 2 | K₂CO₃ (2.0) | Water/DCM | 25 | 4 | 68 |

| 3 | Et₃N (1.5) | DCM | 25 | 6 | 82 |

| 4 | Pyridine (2.0) | Pyridine | 25 | 3 | 85 |

| 5 | NaOH (2.0) | Water/DCM | 25 | 2 | 78 |

| 6 | Et₃N (1.5) | THF | 25 | 6 | 80 |

| 7 | Pyridine (2.0) | Toluene | 50 | 2 | 70 |

The hypothetical data in Table 2 suggests that using pyridine as both the base and solvent can lead to a high yield under conventional conditions. However, the use of microwave irradiation in a biphasic system with sodium hydroxide as the base appears to be the most efficient method, providing the highest yield in the shortest reaction time. This highlights the potential of modern synthetic techniques to significantly improve the production of 2-(isonicotinoylamino)benzoic acid. Further optimization could involve screening different microwave power levels and reaction times. mdpi.com

Advanced Structural Characterization and Analytical Techniques

Spectroscopic Analysis of 2-(Isonicotinoylamino)benzoic Acid

Spectroscopic analysis provides a fingerprint of the molecule, allowing for structural confirmation and insight into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-(Isonicotinoylamino)benzoic acid, both ¹H and ¹³C NMR would provide a wealth of structural information.

In a typical ¹H NMR spectrum, distinct signals would be expected for the protons on the benzoic acid ring and the pyridine (B92270) ring, as well as the amide (N-H) and carboxylic acid (O-H) protons. The aromatic protons would appear in the typical downfield region (approx. 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing carboxyl and amide-linking groups. The two protons adjacent to the pyridine nitrogen would be the most deshielded. The amide proton would likely appear as a broad singlet, and the carboxylic acid proton would be a highly deshielded, broad signal.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (typically >160 ppm). The chemical shifts of the aromatic carbons would confirm the substitution pattern on both rings. Techniques like GIAO (Gauge-Independent Atomic Orbital) are often used in computational studies to predict NMR chemical shifts with high accuracy, which can then be compared to experimental data. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-(Isonicotinoylamino)benzoic Acid Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.0 - 14.0 (broad) | 165 - 175 |

| Amide (CONH) | 9.0 - 11.0 (broad) | 160 - 170 |

| Pyridine Ring (α-protons) | 8.5 - 9.0 | 148 - 152 |

| Pyridine Ring (β-protons) | 7.5 - 8.0 | 120 - 125 |

| Benzoic Acid Ring | 7.0 - 8.5 | 115 - 140 |

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule by measuring the absorption of infrared radiation corresponding to their vibrational frequencies. In the IR spectrum of 2-(Isonicotinoylamino)benzoic acid, several characteristic bands would confirm its structure.

Key expected absorptions include a very broad O-H stretching band for the carboxylic acid group, typically found in the 2500-3300 cm⁻¹ region, which is broadened due to hydrogen bonding. researchgate.net The spectrum would also show two distinct carbonyl (C=O) stretching vibrations: one for the carboxylic acid (around 1700-1680 cm⁻¹) and one for the amide group (Amide I band, around 1680-1650 cm⁻¹). The N-H stretching vibration of the secondary amide would appear around 3300 cm⁻¹, while the N-H bending (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C=C and C-H stretching vibrations would also be present. nih.govresearchgate.net

Table 2: Expected Characteristic IR Absorption Bands for 2-(Isonicotinoylamino)benzoic Acid Note: Wavenumbers are typical ranges and can be influenced by the molecular environment and hydrogen bonding.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | 1680 - 1650 |

| Amide | N-H bend (Amide II) | 1570 - 1515 |

| Aromatic Rings | C-H stretch | 3100 - 3000 |

| Aromatic Rings | C=C stretch | 1600 - 1450 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For 2-(Isonicotinoylamino)benzoic acid (C₁₃H₁₀N₂O₃), high-resolution mass spectrometry would confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Expected fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the isonicotinoyl cation (m/z 106) and the 2-aminobenzoic acid radical cation (m/z 137). Another common fragmentation for benzoic acid derivatives is the loss of a hydroxyl radical (•OH) followed by carbon monoxide (CO), or the loss of a carboxyl group (•COOH).

X-ray Crystallography of 2-(Isonicotinoylamino)benzoic Acid and its Crystalline Forms

X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in its crystalline solid state, including bond lengths, bond angles, and the spatial arrangement of molecules relative to one another.

The crystal structure of 2-(Isonicotinoylamino)benzoic acid is expected to be dominated by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the amide -NH) and acceptors (the carboxylic carbonyl oxygen, the amide carbonyl oxygen, and the pyridine nitrogen).

The molecule is not expected to be planar due to steric hindrance, resulting in a twisted conformation. The dihedral angle between the benzoic acid ring and the pyridine ring is a critical conformational parameter. Furthermore, an intramolecular hydrogen bond between the amide N-H group and the carbonyl oxygen of the carboxylic acid is possible, which would influence the planarity of the core structure and generate a stable ring motif. The existence of different stable conformations could potentially lead to conformational polymorphism, where the same compound crystallizes into different structures with distinct physical properties. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation in Research

The research into chromatographic techniques for closely related compounds provides a foundational understanding of potential separation strategies. For instance, the separation of aminobenzoic acid isomers is often achieved using mixed-mode chromatography, which leverages differences in both hydrophobicity and ionic interactions to enhance resolution. researchgate.netsielc.comhelixchrom.com Techniques like High-Performance Liquid Chromatography (HPLC) are paramount for such separations.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most probable and powerful tool for both the purity assessment and preparative isolation of 2-(Isonicotinoylamino)benzoic acid. The amphoteric nature of the molecule, possessing both an acidic carboxylic group and a basic pyridine nitrogen, allows for several HPLC modes to be employed.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode. A non-polar stationary phase (like C18) would be used with a polar mobile phase. The retention would be influenced by the hydrophobicity of the molecule. To ensure the ionization state of the acidic and basic functional groups is controlled for consistent retention, the pH of the mobile phase would be critical. A buffer would be essential. For instance, a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be a typical starting point. Detection would likely be performed using a UV detector, as the aromatic rings and conjugated system are expected to absorb UV light. rsc.orgunesp.brnih.gov

Ion-Exchange Chromatography (IEC): Given the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, IEC could be a viable strategy for purification. myskinrecipes.com A cation-exchange column could be used at a pH where the pyridine nitrogen is protonated, or an anion-exchange column at a pH where the carboxylic acid is deprotonated. Elution would be achieved by changing the pH or the ionic strength of the mobile phase.

Mixed-Mode Chromatography: This approach combines reversed-phase and ion-exchange characteristics on a single stationary phase. For a complex molecule like 2-(Isonicotinoylamino)benzoic acid, this can provide unique selectivity and improved separation from structurally similar impurities. researchgate.netsielc.comhelixchrom.com

Hypothetical HPLC Purity Assessment Data

While no specific experimental data for 2-(Isonicotinoylamino)benzoic acid was found, a hypothetical data table for a reversed-phase HPLC method for purity analysis could be constructed based on methods for similar compounds. This data is for illustrative purposes only and is not based on actual experimental results for this specific compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Expected Retention Time | ~12.5 min (Hypothetical) |

| Purity (as Peak Area %) | >99% (Hypothetical) |

Isolation by Column Chromatography

For the isolation of 2-(Isonicotinoylamino)benzoic acid on a preparative scale after synthesis, column chromatography using silica (B1680970) gel is a probable method. The polarity of the eluent would be critical for successful separation. A gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) would likely be effective. The progress of the separation would be monitored by Thin-Layer Chromatography (TLC).

Hypothetical Column Chromatography Isolation Data

The following table presents a hypothetical set of conditions for the purification of 2-(Isonicotinoylamino)benzoic acid by column chromatography. This data is illustrative and not from a documented experiment.

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%) |

| Monitoring | TLC with UV visualization (254 nm) |

| Fractions Collected | Based on TLC analysis of eluted fractions |

| Post-Purification Analysis | HPLC for purity check, NMR and MS for structural confirmation |

Chemical Reactivity and Derivatization Strategies of 2 Isonicotinoylamino Benzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group in 2-(isonicotinoylamino)benzoic acid is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification and Amidation Reactions

Esterification of the carboxylic acid can be achieved through various standard methods. For instance, reaction with alcohols in the presence of an acid catalyst or using coupling agents can yield the corresponding esters. An example is the formation of isopentyl p-(dimethylamino)benzoate. nist.govnist.gov Similarly, amidation reactions can be performed by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with a primary or secondary amine. This approach has been utilized in the synthesis of various amide derivatives, including those with potential biological activity. nih.govnih.gov

A notable example is the synthesis of Benzoic acid, 4-[[4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl][2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]amino]-, ethyl ester. chemicalbook.com Another is the preparation of 2-amino-benzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide. sigmaaldrich.com The reactivity of the carboxylic acid moiety allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships.

Table 1: Examples of Ester and Amide Derivatives

| Derivative Name | Starting Material | Reagent | Reference |

| Isopentyl p-(dimethylamino)benzoate | p-(dimethylamino)benzoic acid | Isopentyl alcohol | nist.govnist.gov |

| Benzoic acid, 4-[[4-[(5-methyl-3-isoxazolyl)amino]-1,4-dioxobutyl][2-oxo-2-[[(tetrahydro-2-furanyl)methyl]amino]ethyl]amino]-, ethyl ester | Corresponding carboxylic acid | Ethyl alcohol, other reagents | chemicalbook.com |

| 2-amino-benzoic acid (2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide | 2-aminobenzoic acid | Hydrazine derivative | sigmaaldrich.com |

Reduction and Decarboxylation

The carboxylic acid group can be reduced to a primary alcohol. chemguide.co.uk A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is further reduced to the alcohol. chemguide.co.uklibretexts.org The reduction is usually carried out in an anhydrous solvent like diethyl ether, followed by an acidic workup. chemguide.co.ukyoutube.com

Decarboxylation, the removal of the carboxylic acid group, is a less common reaction for this type of compound under typical laboratory conditions.

Reactions at the Isonicotinoyl Amide Linkage

The amide bond is a stable functional group, but it can undergo specific reactions under certain conditions.

Hydrolysis and Amide Bond Formation

The amide linkage can be cleaved through hydrolysis, which can be catalyzed by either acid or base, typically requiring heat. masterorganicchemistry.comchemguide.co.uk Acid-catalyzed hydrolysis yields the corresponding carboxylic acid (anthranilic acid) and the protonated amine (isonicotinamide). chemguide.co.ukyoutube.comyoutube.com Basic hydrolysis results in the carboxylate salt and the free amine. chemguide.co.uk The stability of the amide bond is crucial for the integrity of the molecule in many applications. masterorganicchemistry.com

The formation of the amide bond itself is a key synthetic step in the preparation of 2-(isonicotinoylamino)benzoic acid, typically achieved by reacting isonicotinoyl chloride with anthranilic acid. nist.gov

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings in 2-(isonicotinoylamino)benzoic acid, the pyridine (B92270) ring and the benzene (B151609) ring, can potentially undergo substitution reactions.

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. The substitution pattern is directed by the existing substituents on the ring. The reactivity of the pyridine ring towards electrophiles is generally lower than that of benzene.

Nucleophilic aromatic substitution (SNA) can occur on aromatic rings, particularly those with electron-withdrawing groups. rsc.orgyoutube.comnih.gov The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack than the benzene ring. The position of substitution is influenced by the nature of the nucleophile and the reaction conditions.

Regioselective Functionalization of 2-(Isonicotinoylamino)benzoic Acid

Regioselective functionalization allows for the specific modification of one part of the molecule while leaving other parts unchanged. This is a critical strategy for synthesizing complex derivatives with desired properties. beilstein-journals.orgnih.govnih.gov

For 2-(isonicotinoylamino)benzoic acid, regioselectivity can be achieved by carefully choosing reagents and reaction conditions. For example, by exploiting the different reactivity of the carboxylic acid and the amide bond, one can selectively perform reactions at the carboxylic acid without affecting the amide linkage. Similarly, the different electronic properties of the two aromatic rings can be used to direct substitution reactions to a specific ring or position. nih.gov

Computational and Theoretical Studies of 2 Isonicotinoylamino Benzoic Acid

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict how a small molecule, or ligand, might interact with a biological target, typically a protein. This approach is crucial in drug discovery for identifying potential mechanisms of action and for designing more potent and selective molecules.

Ligand-protein binding simulations are dynamic models that explore the physical movements and interactions between a ligand and a protein's binding site over time. researchgate.net These simulations can reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.net Such studies would be invaluable in understanding how 2-(Isonicotinoylamino)benzoic acid might bind to a specific biological target. However, dedicated ligand-protein binding simulation studies for 2-(Isonicotinoylamino)benzoic acid have not been identified in the public research domain.

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a primary goal of molecular docking. nih.gov Docking algorithms place the ligand into the protein's active site in various orientations and conformations, known as binding modes or poses, and then use scoring functions to estimate the binding affinity for each pose. nih.govpismin.com A lower binding energy generally indicates a more stable and favorable interaction. pismin.com For 2-(Isonicotinoylamino)benzoic acid, these predictions could help prioritize it for synthesis and biological testing against specific targets. As of now, specific studies detailing the predicted binding affinities and modes for this compound are not available.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide deep insights into the electronic properties and energetic landscapes of a molecule.

These calculations determine the distribution of electrons within a molecule, which governs its chemical reactivity. nih.gov By calculating properties such as molecular electrostatic potential (MEP) maps, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies, researchers can predict which parts of the molecule are likely to be involved in chemical reactions. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov While these calculations are powerful, specific electronic structure and reactivity predictions for 2-(Isonicotinoylamino)benzoic acid are not documented in available literature.

A hypothetical table of calculated electronic properties for 2-(Isonicotinoylamino)benzoic acid could look like this:

| Quantum Chemical Property | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Region most likely to donate electrons |

| LUMO Energy | -1.2 eV | Region most likely to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data for this compound was not found.

A molecule can exist in different spatial arrangements of its atoms, known as conformations. Conformational analysis involves identifying the most stable conformations (lowest energy) and the energy barriers between them. nih.gov This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a protein's binding site. nih.gov The resulting energy landscape can reveal the flexibility of the molecule and its preferred shapes. nih.gov There are currently no published conformational analysis or energy landscape studies specifically for 2-(Isonicotinoylamino)benzoic acid.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing how variations in molecular properties (descriptors) across a set of similar compounds affect their activity, a QSAR model can be developed to predict the activity of new, untested compounds.

QSAR studies on derivatives of isonicotinic acid have been conducted to understand the structural requirements for their tuberculostatic activity. These studies have highlighted the importance of the electronic and steric properties of substituents on the pyridine (B92270) ring. However, a specific QSAR model that includes or focuses on 2-(Isonicotinoylamino)benzoic acid has not been reported.

A hypothetical QSAR data table for a series of related compounds might include:

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Molar Refractivity) | Biological Activity (e.g., IC50 in µM) |

| Compound A | 2.1 | 65 | 10.5 |

| Compound B | 2.5 | 72 | 8.2 |

| 2-(Isonicotinoylamino)benzoic acid | (Predicted Value) | (Predicted Value) | (Predicted Activity) |

Note: This table illustrates the type of data used in QSAR studies. The values are hypothetical.

Development of Predictive Models for Biological Activities

The development of predictive models, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. For a molecule like 2-(Isonicotinoylamino)benzoic acid, QSAR models would aim to establish a mathematical correlation between its structural or physicochemical properties and its biological activity.

QSAR studies on analogous structures, such as benzoylaminobenzoic acid derivatives, have demonstrated the utility of this approach. For instance, research on these related compounds as inhibitors of bacterial enzymes has shown that properties like hydrophobicity, molar refractivity, and aromaticity are crucial for their inhibitory action. It was also noted that the presence of specific substituents, such as a hydroxyl group, could enhance activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur in certain positions might diminish it. nih.gov

To develop a predictive QSAR model for 2-(Isonicotinoylamino)benzoic acid, a series of derivatives would be synthesized and their biological activities (e.g., as antibacterial or anticancer agents) would be experimentally determined. Subsequently, a wide array of molecular descriptors for each derivative would be calculated using specialized software. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Connectivity indices, topological surface area.

3D descriptors: Molecular volume, surface area, and other spatial properties.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and machine learning algorithms would then be employed to build a model that links these descriptors to the observed biological activity. nih.gov The predictive power of the resulting model would be rigorously validated using internal and external test sets of compounds.

A hypothetical QSAR study on 2-(Isonicotinoylamino)benzoic acid derivatives might yield an equation similar to this illustrative example:

pIC50 = β0 + β1(logP) + β2(TPSA) + β3(Jurs-WNSA-1)

Where pIC50 represents the biological activity, logP the lipophilicity, TPSA the topological polar surface area, and Jurs-WNSA-1 a weighted surface area descriptor. The coefficients (β) would indicate the direction and magnitude of each descriptor's influence on the activity.

Identification of Key Structural Features for Desired Bioactivity

Beyond predictive modeling, computational techniques are instrumental in identifying the specific structural moieties of 2-(Isonicotinoylamino)benzoic acid that are critical for its interaction with a biological target. Molecular docking and pharmacophore modeling are the primary tools for this purpose.

Molecular Docking: This technique simulates the binding of a ligand (in this case, 2-(Isonicotinoylamino)benzoic acid) into the active site of a target protein. By predicting the preferred binding orientation and affinity, it provides insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For example, docking studies on benzoic acid derivatives targeting enzymes like the SARS-CoV-2 main protease have successfully predicted binding affinities and key interactions with amino acid residues in the active site. researchgate.net

A molecular docking study of 2-(Isonicotinoylamino)benzoic acid against a hypothetical bacterial enzyme might reveal that:

The carboxylic acid group forms a crucial hydrogen bond with a specific lysine (B10760008) residue.

The isonicotinoyl ring engages in a π-π stacking interaction with a phenylalanine residue.

The amide linkage acts as both a hydrogen bond donor and acceptor.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. mdpi.com

For 2-(Isonicotinoylamino)benzoic acid, a pharmacophore model could be generated based on its structure and the known interactions of similar compounds with their targets. This model would highlight the spatial arrangement of these key features. For instance, a pharmacophore model for its potential antibacterial activity might consist of one hydrogen bond acceptor (the nitrogen in the pyridine ring), one hydrogen bond donor (the amide proton), and an aromatic ring feature. This model could then be used to screen large virtual libraries of compounds to identify new molecules with a similar pharmacophoric pattern and, therefore, a higher probability of being active.

The table below summarizes the key structural features of 2-(Isonicotinoylamino)benzoic acid and their likely roles in biological activity, as could be elucidated through computational studies.

| Structural Feature | Potential Role in Bioactivity | Computational Technique for Identification |

| Isonicotinoyl Moiety | Aromatic interactions (π-π stacking), Hydrogen bond acceptor (pyridine nitrogen) | Molecular Docking, Pharmacophore Modeling |

| Amide Linker | Hydrogen bond donor and acceptor, provides structural rigidity | Molecular Docking, Conformational Analysis |

| Benzoic Acid Moiety | Hydrogen bond donor/acceptor (carboxylic acid), Aromatic interactions | Molecular Docking, pKa Calculation |

By integrating these computational approaches, researchers can build a comprehensive understanding of the structure-activity relationships of 2-(Isonicotinoylamino)benzoic acid. This knowledge is invaluable for guiding the rational design and synthesis of new, more potent, and selective analogs for a variety of therapeutic applications.

Investigations into Biological Activities and Underlying Molecular Mechanisms Pre Clinical Focus

Antimicrobial and Antitubercular Activity Research

The search for new antimicrobial and particularly antitubercular agents is a global health priority. Derivatives of anthranilic acid, a known pharmacophore, have been explored for various biological activities, including antimicrobial effects. d-nb.infonih.govmdpi.com Similarly, numerous derivatives of isoniazid (B1672263) have been synthesized and evaluated to enhance efficacy and overcome resistance. nih.gov However, a detailed investigation into the specific compound 2-(Isonicotinoylamino)benzoic acid reveals a notable gap in the scientific literature.

Efficacy against Specific Pathogenic Strains (e.g., Mycobacterium tuberculosis)

Despite the structural similarity of its parent components to known antimicrobial agents, dedicated studies evaluating the efficacy of 2-(Isonicotinoylamino)benzoic acid against specific pathogenic strains, including the primary target for isoniazid, Mycobacterium tuberculosis, are not available in the reviewed scientific literature. Research on other novel isoniazid derivatives has shown varied anti-mycobacterial activity depending on the chemical moiety attached. nih.gov However, without specific testing of 2-(Isonicotinoylamino)benzoic acid, its potential activity remains unconfirmed.

Mechanisms of Antimicrobial Action at the Cellular Level

The mechanism of action for any potential antimicrobial agent is a critical area of study. For instance, sulfonamide derivatives of anthranilic acid are known to act as antimetabolites, interfering with folate synthesis in bacteria. nih.gov Isoniazid, its other precursor, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Given the absence of efficacy studies for 2-(Isonicotinoylamino)benzoic acid, research into its specific cellular mechanisms of antimicrobial action has not been undertaken. Therefore, no data is available on how this compound might interact with or disrupt cellular processes in pathogenic microorganisms.

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key strategy in the development of targeted therapies for a wide range of diseases. Anthranilic acid derivatives have been investigated as inhibitors of various enzymes, including metalloproteinases and aldo-keto reductases. nih.govresearchgate.net

Inhibition of Protein Tyrosine Phosphatases (PTP1B, LMW-PTP)

Protein tyrosine phosphatases, such as PTP1B and low-molecular-weight PTP (LMW-PTP), are significant targets in metabolic disease research. While related compounds have been studied, there is currently no published research available that investigates the inhibitory effects of 2-(Isonicotinoylamino)benzoic acid on PTP1B or LMW-PTP.

Inhibition of L-type Amino Acid Transporters (LAT1)

L-type amino acid transporters (LATs) are crucial for nutrient uptake in cancer cells and represent a target for anticancer drug development. A review of the available literature indicates that the inhibitory activity of 2-(Isonicotinoylamino)benzoic acid against LAT1 has not been evaluated.

Inhibition of Other Relevant Enzymes (e.g., kinases, neuraminidase, aldose reductase)

The potential for 2-(Isonicotinoylamino)benzoic acid to act as an inhibitor of other significant enzymes such as kinases, neuraminidase, or aldose reductase has not been reported in the scientific literature. While derivatives of anthranilic acid have been noted for their potential to inhibit aldo-keto reductase enzymes and block mitogen-activated protein kinase pathways, specific data for the title compound is absent. mdpi.comresearchgate.net

Based on a comprehensive search, there is no publicly available scientific literature detailing the specific preclinical biological activities for the chemical compound 2-(Isonicotinoylamino)benzoic acid as requested in the provided outline.

Investigations into the enzyme-inhibitor interactions, anthelmintic efficacy, and the anti-inflammatory and analgesic properties of this specific molecule have not been found in the search results. Therefore, it is not possible to generate an article with scientifically accurate and verifiable data for the following sections:

Anti-inflammatory and Analgesic Research

In vivo Models of Analgesic Activity

Further research on this specific compound may be required to determine its biological activities.

Modulation of Specific Biological Pathways and Receptors

While direct studies on 2-(Isonicotinoylamino)benzoic acid are not prevalent in the reviewed literature, research on related benzoic acid derivatives suggests a potential for interaction with key components of the insulin (B600854) signaling pathway. A primary mechanism by which insulin resistance develops is the dephosphorylation of the insulin receptor (IR) and its substrates by protein tyrosine phosphatases (PTPs), such as PTP1B. Inhibition of these phosphatases is a therapeutic strategy to enhance insulin sensitivity.

Studies on other synthetic benzoic acid derivatives have shown they can act as inhibitors of protein tyrosine phosphatases, including PTP1B. For instance, a series of 4-[(5-arylidene-4-oxo-2-phenylimino/oxothiazolidin-3-yl)methyl]benzoic acids were synthesized and found to inhibit PTP1B. nih.gov Several of these compounds were able to induce the insulin metabolic pathway in mouse C2C12 skeletal muscle cells, demonstrated by a notable stimulation of both IRβ phosphorylation and the uptake of 2-deoxyglucose. nih.gov This suggests that the benzoic acid moiety can serve as a scaffold for developing agents with insulinomimetic effects. Given that 2-(Isonicotinoylamino)benzoic acid possesses this core structure, it is plausible that it could exert influence on the insulin signaling cascade, potentially through the inhibition of negative regulators like PTP1B, although specific preclinical data is required to confirm this hypothesis.

Information regarding the direct interaction of 2-(Isonicotinoylamino)benzoic acid with integrin receptors, including the α4β1 integrin, is not available in the reviewed scientific literature. The α4β1 integrin is a well-established receptor involved in cell adhesion and migration, playing a significant role in inflammatory processes and metastasis. nih.govnih.gov It is a target for various therapeutic agents in conditions like multiple sclerosis and Crohn's disease. nih.gov However, without specific preclinical studies, any potential interaction between 2-(Isonicotinoylamino)benzoic acid and this class of receptors remains speculative.

The NRF2-KEAP1 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. nih.gov Under normal conditions, the protein KEAP1 (Kelch-like ECH-associated protein 1) targets the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2) for degradation. nih.govnih.gov Upon exposure to stressors, specific cysteine residues on KEAP1 are modified, disrupting the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of a wide array of cytoprotective genes. nih.govmdpi.com

Interestingly, carboxylic acids have been identified as a class of molecules that can facilitate the dissociation of the KEAP1-NRF2 complex. researchgate.net This action activates NRF2 and its downstream antioxidant responses. The activation of the NRF2 signaling pathway by carboxylic acids can involve several mechanisms, including the direct interruption of the protein-protein interaction between KEAP1 and NRF2, leading to enhanced production of protective enzymes. nih.govresearchgate.net Since 2-(Isonicotinoylamino)benzoic acid is a carboxylic acid derivative, it is mechanistically plausible that it could activate the NRF2-KEAP1 pathway. This potential mechanism may underlie some of its reported biological activities, such as antioxidant effects. However, direct experimental evidence confirming that 2-(Isonicotinoylamino)benzoic acid operates through this pathway is pending further investigation.

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-activity relationship (SAR) studies on 2-(Isonicotinoylamino)benzoic acid itself are limited; however, extensive research on the closely related isonicotinoyl hydrazone and isonicotinic acid hydrazide derivatives provides significant insights into how structural modifications influence biological activity. These studies are crucial for optimizing lead compounds to enhance potency and selectivity.

Research on a series of 2-substituted isonicotinic acid hydrazides demonstrated that antibacterial activity is highly dependent on the electronic and steric properties of the substituent on the pyridine (B92270) ring. nih.gov The reactivity of the pyridine nitrogen atom was found to be essential for the biological activity of these compounds. nih.gov In another study focusing on isoniazid (INH), a primary antitubercular drug, it was shown that modifications at the 2-position of the pyridine ring could alter activity. For example, a 2-methyl substitution resulted in a compound that was equipotent to the parent INH. nih.gov

For isonicotinoyl hydrazone derivatives, modifications to both the hydrazone linker and the associated aromatic ring system have profound effects on activity. In one study of salicylaldehyde (B1680747) isonicotinoyl hydrazone (SIH) analogs, reducing the hydrazone bond or introducing bulky alkyl groups near this bond led to a severe loss of biological activity. Conversely, the introduction of a bromine substituent was found to increase cytotoxicity. nih.gov This highlights the sensitivity of the molecule's activity to even minor structural changes.

The following table summarizes key SAR findings from studies on related isonicotinoyl derivatives:

| Structural Modification | Impact on Biological Activity | Compound Class Studied | Reference |

|---|---|---|---|

| Substitution at the 2-position of the pyridine ring | Activity is dependent on electronic and steric properties of the substituent. | Isonicotinic acid hydrazides | nih.gov |

| Reduction of the hydrazone bond | Severely limited biological activity. | Salicylaldehyde isonicotinoyl hydrazone (SIH) analogs | nih.gov |

| Introduction of bulky alkyl groups near hydrazone bond | Severely limited biological activity. | Salicylaldehyde isonicotinoyl hydrazone (SIH) analogs | nih.gov |

| Introduction of a bromine substituent | Increased cytotoxicity. | Salicylaldehyde isonicotinoyl hydrazone (SIH) analogs | nih.gov |

| Exchange of phenolic ring with pyridine | Led to pro-oxidative effects. | Salicylaldehyde isonicotinoyl hydrazone (SIH) analogs | nih.gov |

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For compounds related to 2-(Isonicotinoylamino)benzoic acid, several key structural motifs and pharmacophoric features have been identified.

A crucial element for the activity of many isonicotinic acid derivatives is the isonicotinoyl moiety itself, particularly the nitrogen atom within the pyridine ring. Quantitative SAR studies have provided evidence that the reactivity of the pyridine nitrogen is essential for the biological activity of 2-substituted isonicotinic acid hydrazides. nih.gov

For the broader class of nicotinic acid hydrazones, a pharmacophore model was developed for antiproliferative activity. The best model was characterized by two projected locations of potential hydrogen-bond donors and two aromatic annotations. This indicates the importance of hydrogen bonding capabilities and the spatial arrangement of aromatic rings for the compound's ability to interact with its biological target.

The hydrazone linker (-C=N-NH-C=O-) is another critical pharmacophoric feature. This structural unit, with its azomethine group (–NHN=CH–), is planar and provides a rigid scaffold that correctly orients the aromatic rings and other substituents for optimal interaction with a receptor or enzyme active site. The ability of this group to participate in hydrogen bonding and coordinate with metal ions is also a key determinant of the biological activity of many hydrazone derivatives.

| Pharmacophore/Motif | Description and Importance | Compound Class Studied | Reference |

|---|---|---|---|

| Pyridine Nitrogen | The reactivity of the nitrogen atom is considered essential for biological activity. | Isonicotinic acid hydrazides | nih.gov |

| Hydrogen-Bond Donors | Two H-bond donor sites were identified as crucial features in an antiproliferative pharmacophore model. | Nicotinic acid hydrazones | nih.gov |

| Aromatic Rings | Two aromatic features were part of the identified pharmacophore, highlighting the importance of π-stacking or hydrophobic interactions. | Nicotinic acid hydrazones | nih.gov |

| Hydrazone Linker (-C=N-NH-C=O-) | Provides a rigid scaffold and participates in hydrogen bonding and metal coordination. The azomethine group is a key feature. | Hydrazone derivatives | nih.gov |

Future Research Directions and Potential Academic Applications

Design and Synthesis of Next-Generation 2-(Isonicotinoylamino)benzoic Acid Analogues

The rational design and synthesis of new analogues are fundamental to unlocking the full potential of the 2-(isonicotinoylamino)benzoic acid scaffold. Future synthetic strategies will likely focus on systematic modifications of both the isonicotinoyl and benzoic acid rings to modulate the compound's physicochemical and pharmacological properties.

Key synthetic approaches would involve standard coupling reactions, such as those utilizing activating agents like 1-Hydroxybenzotriazole (HOBt) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (HCTU) with a base like N,N-Diisopropylethylamine (DIEA), to create the central amide bond. nih.gov Starting from this core synthesis, a library of analogues can be generated.

Table 1: Proposed Modifications for Analogue Synthesis

| Scaffold Position | Proposed Modification | Synthetic Rationale & Potential Outcome |

|---|---|---|

| Isonicotinoyl Ring | Introduction of electron-donating or withdrawing groups (e.g., -OCH₃, -CF₃) | To modulate the pKa of the pyridine (B92270) nitrogen and influence hydrogen bonding potential. |

| Isonicotinoyl Ring | Halogenation (e.g., -Cl, -F) | To introduce new contact points for protein-ligand interactions and enhance binding affinity. |

| Benzoic Acid Ring | Substitution at the C-5 position (e.g., phenethylthio group) | To explore additional binding pockets in target proteins, potentially increasing potency, as demonstrated in related 2,5-substituted benzoic acid inhibitors. nih.gov |

| Benzoic Acid Ring | Replacement of the carboxylic acid | To investigate bioisosteres like tetrazole to improve metabolic stability and cell permeability. |

The synthesis of these next-generation compounds would build upon established methodologies for creating derivatives of aminobenzoic acids and related heterocyclic compounds. nih.govresearchgate.netresearchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas (pre-clinical)

While the full biological activity profile of 2-(isonicotinoylamino)benzoic acid is yet to be defined, its structural components suggest several promising avenues for pre-clinical investigation. Derivatives of structurally related aminobenzoic acids have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.com

A primary future direction is the evaluation of new analogues against novel biological targets. For instance, research on 2,5-substituted benzoic acid derivatives has identified them as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. nih.gov Analogues of 2-(isonicotinoylamino)benzoic acid could be rationally designed and screened for similar activity.

Table 2: Potential Pre-clinical Targets and Therapeutic Areas

| Potential Biological Target | Associated Therapeutic Area | Rationale / Research Approach |

|---|---|---|

| Mcl-1 / Bfl-1 (Bcl-2 family proteins) | Oncology (e.g., Leukemia, Lymphoma) | Screening of a synthesized library for binding affinity and induction of apoptosis in cancer cell lines that depend on these proteins for survival. nih.gov |

| Tyrosinase | Dermatology (Hyperpigmentation) | Design of analogues based on known tyrosinase inhibitors and subsequent in vitro enzymatic assays to measure inhibitory potency. mdpi.com |

| Histone Deacetylases (HDACs) | Oncology | The 2-aminobenzamide (B116534) substructure is a known zinc-binding group present in several approved HDAC inhibitors. researchgate.net |

| Cyclooxygenase (COX) enzymes | Anti-inflammatory | Screening for inhibitory activity against COX-1 and COX-2 to identify potential non-steroidal anti-inflammatory drugs (NSAIDs). |

These pre-clinical studies would involve a combination of in vitro biochemical assays, cell-based functional screens, and initial evaluations in animal models of disease.

Advanced Mechanistic Investigations using Systems Biology Approaches

To move beyond a single-target interaction model, systems biology offers a powerful framework for understanding the comprehensive mechanistic action of 2-(isonicotinoylamino)benzoic acid analogues. This approach involves studying the global effects of a compound on biological systems by integrating data from genomics, proteomics, and metabolomics. nih.govnih.gov

A future research plan would involve treating a relevant cell line (e.g., a cancer cell line sensitive to an active analogue) with the compound and performing multi-omics analysis. By measuring changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways, researchers can construct a detailed biological model of the compound's effects. nih.gov This can reveal not only the primary molecular target but also identify off-target effects, downstream pathway modulations, and potential mechanisms of resistance or polypharmacology. nih.gov Such an approach provides a holistic view of the drug's impact, accelerating the understanding of its mechanism of action and guiding further optimization.

Development of 2-(Isonicotinoylamino)benzoic Acid as a Chemical Probe for Biological Research

An exciting academic application for this scaffold is its development into a chemical probe. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in a complex biological environment. nih.gov

The development process would involve modifying the parent 2-(isonicotinoylamino)benzoic acid structure to create an activity-based probe (ABP). This typically requires two key additions:

A reactive group (electrophile): This group is designed to form a covalent bond with a nucleophilic amino acid residue in the target protein's active site. nih.gov

A reporter tag: This is a moiety, such as a biotin (B1667282) or a fluorescent dye, that allows for the detection and isolation of the probe-protein complex. nih.gov

Once synthesized, this probe could be used in Activity-Based Protein Profiling (ABPP). In a competitive ABPP experiment, a proteome is treated with a candidate inhibitor before the addition of the ABP. A potent inhibitor will block the ABP from binding to its target, a change that can be quantified by mass spectrometry or in-gel fluorescence. nih.gov This methodology would be invaluable for confirming the cellular target(s) of the compound and assessing its selectivity across the entire proteome.

Integration of Computational and Experimental Methods for Rational Design

The future design of potent and selective 2-(isonicotinoylamino)benzoic acid analogues will greatly benefit from an integrated workflow that combines computational modeling and experimental validation. nih.govmdpi.com This synergistic approach accelerates the drug discovery process by efficiently exploring vast chemical space and prioritizing the synthesis of the most promising compounds. nih.gov

The process would follow an iterative cycle:

In Silico Modeling: Using a known or hypothesized protein target structure (e.g., Mcl-1), molecular docking simulations would predict the binding modes and affinities of a virtual library of 2-(isonicotinoylamino)benzoic acid analogues. nih.gov Molecular dynamics (MD) simulations could then assess the stability of the predicted ligand-protein complexes. nih.gov

Prioritization and Synthesis: The computational results would be used to prioritize a smaller, more focused set of analogues for chemical synthesis.

Experimental Validation: The synthesized compounds would be tested in vitro for their biological activity (e.g., binding affinity, enzymatic inhibition, cellular potency). nih.gov

Model Refinement: The experimental data would be fed back to refine the computational models, improving their predictive power for the next cycle of design.

This integrated loop of design, synthesis, and testing allows for a more rational and efficient optimization of lead compounds, ultimately leading to the development of next-generation molecules with superior therapeutic potential. mdpi.com

Table 3: Integrated Computational-Experimental Workflow

| Step | Methodology | Objective |

|---|---|---|

| 1. Target Identification | Literature Review, Systems Biology Data | Select a high-value biological target. |

| 2. In Silico Screening | Molecular Docking, MD Simulations | Predict binding affinity and pose of virtual analogues. |

| 3. Compound Synthesis | Organic Synthesis | Synthesize a focused library of prioritized compounds. |

| 4. In Vitro Testing | Biochemical and Cell-based Assays | Experimentally measure potency and selectivity. |

| 5. SAR Analysis | Correlate structural changes with activity data | Refine computational models and guide the next design cycle. |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-(Isonicotinoylamino)benzoic acid?

- Methodological Answer : Use response surface methodology (RSM) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and model yield outcomes, as demonstrated in benzoic acid derivative synthesis . Employ kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. Document all synthetic protocols with granular detail, including purification methods (e.g., recrystallization solvents, chromatographic conditions), to meet reproducibility standards .

Q. How should researchers design crystallographic experiments to resolve structural ambiguities in this compound?

- Methodological Answer : Collect high-resolution X-ray diffraction data (resolution ≤ 1.0 Å) and refine structures using SHELXL, which is robust for small-molecule crystallography . Validate hydrogen-bonding networks with ORTEP-III visualization tools to ensure accurate geometric parameter reporting . Cross-validate results with density functional theory (DFT) calculations to resolve discrepancies in bond angles or torsional conformations .

Advanced Research Questions

Q. What computational and experimental approaches are synergistic for analyzing hydrogen-bonding patterns in 2-(Isonicotinoylamino)benzoic acid crystals?

- Methodological Answer : Apply graph set analysis (G. R. Desiraju’s formalism) to classify hydrogen-bond motifs (e.g., chains, rings) from crystallographic data . Pair this with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, van der Waals contacts). For dynamic behavior, use variable-temperature XRD to track thermal expansion effects on H-bond geometries .

Q. How can researchers address contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Conduct a meta-analysis of published NMR/FT-IR spectra, noting solvent effects (e.g., DMSO vs. CDCl₃) and concentration dependencies. Reproduce conflicting experiments under standardized conditions, and use 2D NMR techniques (e.g., COSY, NOESY) to resolve signal overlap. Publish raw spectral data in supplementary materials to facilitate cross-lab validation .

Q. What strategies are effective for elucidating metabolic pathways or degradation products of 2-(Isonicotinoylamino)benzoic acid in biological systems?

- Methodological Answer : Employ stable isotope tracing (e.g., ¹³C-labeled analogs) with LC-MS/MS to track metabolic intermediates. Use in vitro microsomal assays (e.g., liver S9 fractions) to identify phase I/II metabolites. For degradation studies, simulate physiological conditions (pH, temperature) and analyze products via high-resolution mass spectrometry (HRMS) .

Data Reporting and Reproducibility

Q. What are the critical data points to include when publishing crystallographic studies of this compound?

- Methodological Answer : Report full crystallographic parameters (space group, unit cell dimensions, R-factors) and deposit CIF files in public databases (e.g., CCDC). Include anisotropic displacement parameters and hydrogen-bond geometries (distances, angles) in tables. Use SHELXPRO to generate standardized tables for inclusion in supplementary materials .

Q. How can researchers ensure their synthetic protocols are reproducible across laboratories?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry’s guidelines: provide step-by-step procedures, exact reagent grades, and instrument calibration details. For novel compounds, include elemental analysis (C, H, N) and HRMS data. For known compounds, cite prior literature methods and specify deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.